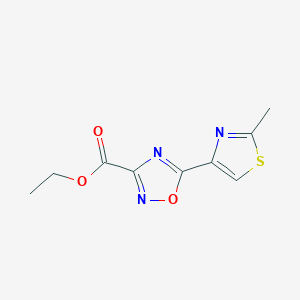

Ethyl 5-(2-methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate

Description

Ethyl 5-(2-methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 2-methylthiazol-4-yl group and at the 3-position with an ethyl carboxylate moiety. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in drug design.

Properties

Molecular Formula |

C9H9N3O3S |

|---|---|

Molecular Weight |

239.25 g/mol |

IUPAC Name |

ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate |

InChI |

InChI=1S/C9H9N3O3S/c1-3-14-9(13)7-11-8(15-12-7)6-4-16-5(2)10-6/h4H,3H2,1-2H3 |

InChI Key |

QSAHALWUOORPPF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2=CSC(=N2)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Thiazole Intermediate: Ethyl 2-amino-4-methylthiazole-5-carboxylate

A key precursor in the synthesis of the target compound is ethyl 2-amino-4-methylthiazole-5-carboxylate. This intermediate is typically synthesized via a one-pot bromination and cyclization reaction starting from commercially available or easily synthesized materials such as acetoacetate derivatives.

- Method Summary :

- Solvents: Water and tetrahydrofuran (THF)

- Reagents: Acetoacetate, N-bromosuccinimide (NBS) for bromination

- Reaction: After bromination, N-monosubstituted thiourea derivatives are added and the mixture heated in a water bath to induce cyclization forming substituted amino-thiazole salts.

- Workup: Basification with ammonia water followed by purification yields ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives.

- Advantages: This method simplifies the bromination and cyclization into a single pot, improving yield and purity while reducing steps.

- Applications: The products serve as intermediates for further medicinal chemistry exploration, including antiviral and antitumor research.

Formation of the 1,2,4-Oxadiazole Ring

The construction of the 1,2,4-oxadiazole ring fused to the thiazole moiety involves cyclization reactions typically starting from hydrazide intermediates derived from the thiazole ester.

-

- Hydrazinolysis : The ethyl ester group of the thiazole intermediate is converted to the corresponding hydrazide by refluxing with hydrazine hydrate in absolute ethanol.

- Cyclization : The hydrazide is then reacted with carbon disulfide in the presence of potassium hydroxide in ethanol, forming a 1,3,4-oxadiazole ring fused to the thiazole ring.

- Further Functionalization : Mannich condensation with formaldehyde and substituted anilines can provide derivatives for biological screening.

Alternative Cyclization :

Heating hydrazide derivatives with acetic anhydride or propionic anhydride under reflux conditions leads to methyl- or ethyl-substituted oxadiazoles, respectively, through intramolecular cyclodehydration.

Esterification and Final Compound Formation

The ethyl ester functionality in the final compound is typically retained or introduced through esterification steps or by using ester-containing intermediates.

- Process Details :

- The ester group is often introduced early in the synthesis via ethyl acetoacetate derivatives or maintained throughout the synthetic sequence.

- Purification is achieved by crystallization or extraction techniques using solvents like ethyl acetate, tetrahydrofuran, or methyl tert-butyl ether.

- Reaction mixtures are often treated with aqueous ammonium chloride or sodium hydroxide solutions to facilitate workup and purification.

Representative Synthetic Sequence Summary

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Bromination & Cyclization | Acetoacetate, N-bromosuccinimide, water/THF, heat | Ethyl 2-amino-4-methylthiazole-5-carboxylate | One-pot, high yield, simplified steps |

| 2 | Hydrazinolysis | Hydrazine hydrate, absolute ethanol, reflux 6 h | Thiazole-5-carbohydrazide | Converts ester to hydrazide |

| 3 | Cyclization to Oxadiazole | Carbon disulfide, KOH, ethanol, reflux | 1,3,4-Oxadiazole fused thiazole derivative | Formation of heterocyclic ring |

| 4 | Cyclodehydration (Alternative) | Acetic anhydride or propionic anhydride, reflux 6 h | Methyl or ethyl oxadiazole derivatives | Alternative ring closure method |

| 5 | Mannich Condensation (Optional) | Formaldehyde, substituted anilines, ethanol, reflux | Functionalized oxadiazole derivatives | For biological activity diversification |

| 6 | Workup & Purification | Aqueous ammonium chloride, NaOH, organic solvents | Purified ethyl 5-(2-methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate | Crystallization or extraction |

Analytical and Spectral Characterization

- IR Spectroscopy : Characteristic absorption bands for –NH stretching (3200–3350 cm⁻¹), –CH₃ and –CH₂ groups (2750–2840 cm⁻¹), and carbonyl (>C=O) stretching (1660–1690 cm⁻¹) confirm the presence of the oxadiazole and thiazole moieties.

- NMR Spectroscopy : Proton and carbon NMR spectra reveal signals corresponding to methyl groups on the thiazole ring, ethyl ester protons, and heterocyclic aromatic protons consistent with the target structure.

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns consistent with this compound.

Research Findings and Notes

- The synthetic routes emphasize commercially available or easily synthesized intermediates, facilitating scalability and reproducibility.

- The one-pot bromination-cyclization method reduces operational complexity and enhances yield and purity, beneficial for medicinal chemistry applications.

- Functionalization via Mannich condensation allows structural diversity for biological activity screening, particularly antimicrobial and cytotoxic activities.

- The compound and its derivatives have potential applications in drug discovery, including antitumor and antiviral research.

- Reaction conditions typically involve refluxing in ethanol or acetic anhydride, with careful control of temperature and pH during workup to optimize product formation and isolation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the oxadiazole ring or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Ethyl 5-(2-methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound with a unique structure featuring an oxadiazole ring and a thiazole moiety. The arrangement of an ethyl ester group attached to the oxadiazole, further substituted with a methylthiazole group, gives it distinctive chemical properties and potential biological activities. Compounds containing thiazole and oxadiazole moieties exhibit significant biological activities, such as antimicrobial, antifungal, and anticancer properties. This compound has shown promise in inhibiting specific enzymes and interacting with cellular receptors, which may modulate various biological pathways. Its unique structure allows it to potentially target multiple pathways simultaneously.

Potential Applications

This compound has potential applications in various fields:

- Therapeutic Agent: It has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.

- Antimicrobial and Antifungal: Oxadiazole derivatives possess broad-spectrum antimicrobial activity . 2,5-disubstituted 1,3,4-oxadiazoles exhibit better antimicrobial and antifungal properties compared to standard drugs .

- Anticancer Activity: Research indicates that compounds containing both thiazole and oxadiazole moieties exhibit anticancer properties.

These structural comparisons underscore the unique characteristics of this compound that may contribute to its distinct biological activities and applications.

Research on related compounds

- Thiazole-substituted 1,3,4-oxadiazole derivatives showed good antibacterial and antifungal activities . S-substituted thiazolyl-1,3,4-oxadiazole derivatives showed enhanced antimicrobial activity, as compared to thiazolyl oxadiazole compound in which the SH group is free .

- N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides demonstrated strong selectivity against both NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells for anticancer activity .

- Phenylthiazole-incorporated quinoline derivatives showed remarkable activity against colon carcinoma HCT-15, whereas one compound displayed an exclusively high degree of efficacy against lung cancer NCIeH322 M possibly due to the presence of the methoxy group (OCH3) on the quinolone ring .

- 1,2,4-oxadiazole derivatives showed remarkable nematocidal activities against Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus .

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating them. The oxadiazole ring can also contribute to the compound’s biological activity by interacting with nucleic acids or proteins .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and applications:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The methylthiazole group (electron-rich due to sulfur and nitrogen atoms) may enhance π-π stacking or hydrogen bonding in biological systems compared to phenyl or thienyl groups .

- Steric Effects : Bulky substituents like tert-butyl (e.g., Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate) reduce reactivity but improve metabolic stability, whereas chloromethyl groups increase electrophilicity for further derivatization .

Biological Activity

Ethyl 5-(2-methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the class of oxadiazoles, which are known for their pharmacological properties. The synthesis of this compound typically involves the condensation of thiazole derivatives with oxadiazole moieties. Various synthetic routes have been explored to optimize yield and efficacy.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives. This compound has demonstrated significant antibacterial and antifungal activities.

Key Findings

- Antibacterial Activity : In a study by Dhumal et al., compounds containing the oxadiazole ring exhibited strong inhibition against Mycobacterium bovis BCG, indicating potential as an antitubercular agent .

- Antifungal Activity : The compound also showed efficacy against various fungal strains, with enhanced activity noted when substituted with electron-withdrawing groups .

- Mechanism of Action : The antimicrobial action is believed to be linked to the disruption of cellular processes in pathogens, potentially through inhibition of key enzymes involved in cell wall synthesis and metabolic pathways .

Anticancer Activity

The anticancer properties of this compound have been explored in vitro and in vivo.

Research Insights

- Cell Proliferation Inhibition : Studies have shown that the compound can inhibit the proliferation of cancer cells by inducing apoptosis. This was observed in various cancer cell lines where treatment led to increased rates of cell death compared to untreated controls .

- Selectivity : The compound exhibits selectivity towards cancer cells over normal cells, minimizing cytotoxic effects on healthy tissues .

- Molecular Targeting : It has been suggested that this compound may act on specific molecular targets involved in cancer cell survival and proliferation pathways .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising antioxidant activity. Research indicates that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage.

Evaluation Methods

The antioxidant capacity was evaluated using various assays such as DPPH radical scavenging and hydroxyl radical scavenging tests. Compounds similar to this compound have demonstrated significant radical scavenging potential due to their electron-donating substituents .

Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 5-(2-methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiazole-containing precursors with hydroxylamine derivatives. For example:

React 2-methylthiazole-4-carboxylic acid hydrazide with ethyl cyanoacetate under acidic conditions to form the oxadiazole ring.

Optimize yield by varying solvents (e.g., ethanol vs. toluene), temperature (80–120°C), and catalysts (e.g., polyphosphoric acid).

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify using flash chromatography ().

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to verify substituent positions (e.g., thiazole protons at δ 6.8–7.2 ppm, oxadiazole carbons at ~160–170 ppm).

- IR : Confirm carbonyl stretches (C=O at ~1700 cm) and oxadiazole ring vibrations (~1250 cm).

- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., [M+H] peak at calculated m/z).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., ethyl acetate/hexane) and solve structures using SHELX software ().

Q. What precautions are necessary for safe handling and storage of this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards).

- Ventilation : Use fume hoods to minimize inhalation of dust (H335 risk).

- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis. Avoid incompatible materials (e.g., strong oxidizers).

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic structure and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve thermochemical accuracy (average error <3 kcal/mol).

- Modeling : Optimize geometry at the 6-31G(d,p) basis set. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Reactivity : Simulate interactions with biological targets (e.g., docking studies) by comparing charge distributions with active analogs ().

Q. How can contradictory data on the biological activity of 1,2,4-oxadiazole derivatives be resolved in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Assay Standardization : Control variables (e.g., solvent polarity, pH) to isolate substituent effects.

- Comparative Analysis : Synthesize analogs (e.g., replacing thiazole with isoxazole) and test in parallel assays (e.g., enzyme inhibition).

- Data Validation : Cross-reference with crystallographic data (e.g., dihedral angles affecting binding) and computational models ().

Q. What strategies are effective for resolving low yields in the final cyclization step of oxadiazole synthesis?

- Methodological Answer :

- Reagent Optimization : Replace traditional dehydrating agents (e.g., PCl) with milder alternatives (e.g., EDCI/DMAP).

- Microwave Assistance : Reduce reaction time (30 min vs. 6 hours) and improve regioselectivity via controlled dielectric heating.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., open-chain intermediates) and adjust stoichiometry ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.